Ticarcillin(2-)

Description

Historical Context of Carboxypenicillin Development

The development of carboxypenicillins is a chapter in the broader history of antibiotic discovery that began with Alexander Fleming's identification of penicillin in 1928. nih.govwikipedia.orgresearchgate.net The initial introduction of Penicillin G for clinical use was a milestone, but its effectiveness was largely limited to certain streptococcal and staphylococcal infections. nih.gov The emergence of penicillinase-producing bacteria quickly necessitated the creation of new, resistant forms of penicillin. nih.gov

The "golden era" of antibiotics, from the 1940s to the early 1960s, saw the discovery of most major antibiotic classes. reactgroup.org In 1961, ampicillin (B1664943) was developed, offering a broader spectrum of activity than its predecessors. wikipedia.org However, the need for antibiotics effective against challenging Gram-negative bacilli, such as Pseudomonas aeruginosa and Proteus species, spurred further innovation. nih.govwikipedia.org This led to the development of the carboxypenicillin group. la.govnih.gov

Carbenicillin (B1668345) was the first in this class, created by adding a carboxyl group to the penicillin molecule, which expanded its activity against Gram-negative bacteria. la.govwikipedia.org Ticarcillin (B1683155) followed, developed through further modifications to carbenicillin's structure. la.gov This modification resulted in ticarcillin demonstrating two to four times the in vitro activity against P. aeruginosa compared to carbenicillin. nih.govla.gov This enhanced potency marked a significant advancement in the therapeutic arsenal (B13267) against these difficult-to-treat pathogens.

Table 1: Timeline of Key Penicillin Developments

| Year | Development | Significance |

|---|---|---|

| 1928 | Alexander Fleming discovers penicillin. nih.govresearchgate.net | Marks the beginning of the antibiotic era. |

| 1945 | Penicillin is introduced on a large scale for medical use. reactgroup.org | Revolutionizes the treatment of bacterial infections. |

| 1961 | Ampicillin, a broad-spectrum penicillin, is developed. wikipedia.org | Expands activity to include some Gram-negative bacteria. |

| 1963 | Ticarcillin is patented. wikipedia.org | Offers enhanced activity against Pseudomonas aeruginosa. |

Position within the Beta-Lactam Antibiotic Class

Ticarcillin is firmly classified within the β-lactam group of antibiotics, so named for the characteristic four-membered amide ring in their molecular structure. youtube.comwikipedia.org This class is one of the most widely used groups of antibiotics and also includes cephalosporins, monobactams, and carbapenems. wikipedia.org

Within this broad class, ticarcillin belongs to the penicillin family. wikipedia.org The penicillins are further subdivided based on their spectrum of activity. Ticarcillin is categorized as an extended-spectrum, or antipseudomonal, penicillin. la.govwikipedia.org Specifically, it is a member of the carboxypenicillins, a subgroup that also includes carbenicillin. wikipedia.orgwikipedia.orgwikiwand.com

The mechanism of action for all β-lactam antibiotics, including ticarcillin, involves the inhibition of bacterial cell wall synthesis. patsnap.comwikipedia.orgyoutube.com They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.gov These proteins are crucial for the final steps of peptidoglycan assembly, the polymer that provides structural integrity to the bacterial cell wall. patsnap.com By inhibiting the cross-linking of peptidoglycan strands, ticarcillin weakens the cell wall, making the bacterium susceptible to osmotic lysis and eventual death, a bactericidal effect. patsnap.comyoutube.com The carboxyl group in its side chain enhances its ability to penetrate the outer membrane of Gram-negative bacteria, contributing to its effectiveness against organisms like P. aeruginosa. youtube.compatsnap.com

Significance in Contemporary Antimicrobial Research

In the face of rising antimicrobial resistance, the significance of older antibiotics like ticarcillin is being re-evaluated in contemporary research. patsnap.com A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring and inactivate the drug. wikipedia.orgwikipedia.org Carboxypenicillins are susceptible to these enzymes. wikipedia.org

A major focus of modern research is the combination of ticarcillin with β-lactamase inhibitors, such as clavulanic acid (also known as clavulanate). wikipedia.orgnih.govnih.gov Clavulanic acid itself has minimal antibacterial activity but acts by binding to and inhibiting β-lactamases, thereby protecting ticarcillin from degradation. wikipedia.orgnih.gov This combination, often referred to as ticarcillin/clavulanic acid, significantly enhances the spectrum of activity against many ticarcillin-resistant, β-lactamase-producing bacteria. nih.govnih.gov Research has demonstrated the effectiveness of this combination against resistant strains of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.govoup.com

The study of resistance mechanisms continues to be a vital area of research. infectionsinsurgery.org The ways in which bacteria like P. aeruginosa develop resistance to ticarcillin, through β-lactamase production, alterations in PBPs, or decreased permeability of the cell wall, are subjects of ongoing investigation. la.govnih.govinfectionsinsurgery.org

Beyond clinical applications, ticarcillin also has a niche role in molecular biology. It is used as a selective agent in bacterial culture, often as an alternative to ampicillin. wikipedia.org Its stability helps prevent the growth of satellite colonies that can occur when ampicillin breaks down in the culture medium. wikipedia.org It is also utilized in plant molecular biology to eliminate Agrobacterium after it has been used to transfer genes into plant cells. wikipedia.org

Table 2: In Vitro Efficacy of Ticarcillin with and without Clavulanic Acid

| Bacterial Species | Susceptibility to Ticarcillin Alone | Susceptibility to Ticarcillin + Clavulanic Acid |

|---|---|---|

| Staphylococcus aureus (β-lactamase producing) | Often Resistant nih.govnih.gov | Susceptible nih.govnih.gov |

| Escherichia coli (β-lactamase producing) | Often Resistant nih.gov | Susceptible nih.gov |

| Klebsiella pneumoniae (β-lactamase producing) | Often Resistant nih.gov | Susceptible nih.gov |

| Haemophilus influenzae (β-lactamase producing) | Often Resistant nih.gov | Susceptible nih.gov |

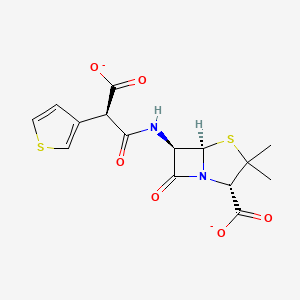

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O6S2-2 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-2/t7-,8-,9+,12-/m1/s1 |

InChI Key |

OHKOGUYZJXTSFX-KZFFXBSXSA-L |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Ticarcillin

Historical Aspects of Ticarcillin (B1683155) Synthesis

The development of ticarcillin represents a significant step in the evolution of semi-synthetic penicillins, aimed at expanding the spectrum of activity against challenging Gram-negative pathogens. Patented in 1963, its synthesis was part of a broader effort by researchers at Beecham to improve upon existing carboxypenicillins, such as carbenicillin (B1668345). wikipedia.orgnih.gov The primary motivation was to discover a compound with enhanced potency, particularly against Pseudomonas aeruginosa, a bacterium known for its intrinsic and acquired resistance to many antibiotics. nih.govnih.gov Ticarcillin emerged as a promising candidate, demonstrating greater in-vitro activity than its predecessor, carbenicillin. researchgate.net The core strategy relied on the chemical modification of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus, a foundational intermediate that opened the door to a vast array of semi-synthetic penicillins. nih.govnih.gov The synthesis of ticarcillin introduced a 3-thienyl group into the side chain, a structural change that proved key to its improved antibacterial profile. wikipedia.org

Core Synthetic Pathways and Methodological Advancements

The synthesis of ticarcillin is a multi-step process that hinges on the creation of a specific acyl side chain and its subsequent attachment to the core penicillin structure. The key starting materials for this process are 3-thiophenemalonic acid and 6-aminopenicillanic acid (6-APA). wikipedia.orgchemicalbook.com

The initial phase of the synthesis involves the activation of the side-chain precursor, 3-thiophenemalonic acid. wikipedia.orgchemicalbook.com To prepare it for coupling with 6-APA, the carboxylic acid group must be converted into a more reactive form. A common and effective method is to transform it into an acid chloride. In one documented synthetic route, this is achieved by first creating a monobenzyl ester of 3-thiophenemalonic acid to protect one of the carboxylic acid groups. wikipedia.org The remaining free carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), which converts the hydroxyl group of the carboxylic acid into a chlorine atom, yielding a highly reactive acid chloride. wikipedia.org This activated intermediate is then ready for the subsequent condensation step.

The cornerstone of semi-synthetic penicillin production is the acylation of 6-aminopenicillanic acid (6-APA). nih.govnih.gov 6-APA provides the characteristic β-lactam ring fused to a thiazolidine (B150603) ring, which is essential for antibacterial activity. patsnap.comnih.gov In the synthesis of ticarcillin, the activated side chain, the acid chloride of 3-thienylmalonic acid monobenzyl ester, is condensed with the primary amino group of 6-APA. wikipedia.org This reaction forms an amide bond, linking the thiophene-containing side chain to the 6-position of the penicillin nucleus. The final step in this particular pathway involves hydrogenolysis, where the benzyl (B1604629) protecting group is removed from the side chain using a palladium-on-carbon catalyst (Pd/C), yielding the ticarcillin molecule. wikipedia.org

An alternative to the acid chloride method for activating the carboxylic acid side chain is the mixed anhydride (B1165640) method. nih.govthieme-connect.de This technique is widely used in peptide synthesis and can be applied to the formation of penicillins. tcichemicals.comgoogle.com The process involves reacting the carboxylic acid (in this case, the protected 3-thiophenemalonic acid) with an acid chloride, such as pivaloyl chloride or an alkyl chloroformate (e.g., isobutyl chloroformate), in the presence of a tertiary amine base. thieme-connect.degoogle.com This reaction generates a mixed anhydride, which is an activated form of the carboxylic acid. thieme-connect.denih.gov

The mixed anhydride is highly reactive and is typically generated "in situ" (in the reaction mixture) without being isolated. nih.gov It readily reacts with the amino group of 6-APA to form the desired amide bond. nih.govthieme-connect.de A key advantage of this method is that it often proceeds under mild conditions and at low temperatures, which helps to minimize side reactions. thieme-connect.de The choice of the activating acid chloride is important; sterically hindered reagents like pivaloyl chloride are often used to ensure that the incoming amine (from 6-APA) selectively attacks the desired carbonyl group of the amino acid, rather than the activating carbonyl group. highfine.com

Table 1: Key Steps in a Representative Ticarcillin Synthesis Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1. Side Chain Activation | 3-Thiophenemalonic acid | 1. Benzyl alcohol 2. Thionyl chloride (SOCl₂) | 3-Thienylmalonic acid monobenzyl ester acid chloride | Protect one carboxyl group and activate the other for condensation. wikipedia.org |

| 2. Condensation | 6-Aminopenicillanic acid (6-APA) | 3-Thienylmalonic acid monobenzyl ester acid chloride | N-acylated penicillin intermediate (protected ticarcillin) | Form the amide bond, attaching the side chain to the 6-APA nucleus. wikipedia.org |

| 3. Deprotection | Protected ticarcillin | Hydrogen gas (H₂) with Palladium/Carbon (Pd/C) catalyst | Ticarcillin | Remove the benzyl protecting group to yield the final active compound. wikipedia.org |

Synthesis of Ticarcillin Analogues and Structural Modifications

The ticarcillin structure has served as a scaffold for further chemical modification to create analogues with improved properties, such as enhanced stability against bacterial resistance mechanisms.

Temocillin (B1212904) is a significant analogue of ticarcillin, specifically designed for resistance to a wide range of β-lactamase enzymes. smolecule.comnih.gov It is the 6-α-methoxy derivative of ticarcillin. nih.govoup.com The introduction of a methoxy (B1213986) group at the 6-α position of the penicillin nucleus sterically hinders the approach of β-lactamase enzymes, preventing them from hydrolyzing the β-lactam ring, while largely retaining activity against many Enterobacteriaceae. oup.com

The synthesis of temocillin typically starts with ticarcillin itself, often in its sodium salt form. smolecule.comgoogle.com The key transformation is a methoxylation reaction at the 6-position. This is achieved by treating ticarcillin sodium with a methoxy base, such as sodium methoxide (B1231860) or lithium methoxide, in the presence of a halogenating agent. google.com A combination of N-chlorosuccinimide and t-butyl hypochlorite (B82951) can serve as the halogenating system. google.com The reaction is performed at low temperatures, often between -30°C and -60°C, to control reactivity and selectivity, ultimately installing the crucial 6-α-methoxy group to produce temocillin. google.com

Table 2: Comparison of Ticarcillin and its 6-α-Methoxy Analogue, Temocillin

| Feature | Ticarcillin | Temocillin |

| Chemical Formula | C₁₅H₁₆N₂O₆S₂ wikipedia.org | C₁₆H₁₈N₂O₇S₂ nih.gov |

| Key Structural Difference | Hydrogen atom at the 6-α position. | Methoxy group (-OCH₃) at the 6-α position. nih.govoup.com |

| Synthesis Precursor | 6-Aminopenicillanic acid + 3-Thiophenemalonic acid derivative. wikipedia.org | Ticarcillin Sodium. smolecule.comgoogle.com |

| Key Synthesis Step | Condensation of side chain with 6-APA. wikipedia.org | Methoxylation of the 6-position of the ticarcillin core. google.com |

| Resulting Property | Broad-spectrum activity, including against P. aeruginosa. nih.gov | High stability against many β-lactamase enzymes. nih.govoup.com |

Design of Compounds with Enhanced Stability or Activity

The intrinsic susceptibility of the β-lactam ring in ticarcillin to cleavage by bacterial β-lactamase enzymes presents a significant challenge to its clinical efficacy. wikipedia.org This enzymatic degradation results in the inactivation of the antibiotic, rendering bacteria that produce these enzymes resistant. wikipedia.org A primary strategy to overcome this resistance and enhance the activity of ticarcillin involves the co-administration with a β-lactamase inhibitor. wikipedia.org

The most prominent example of this design strategy is the combination of ticarcillin with clavulanic acid. wikipedia.org Clavulanic acid, itself a β-lactam produced by the fermentation of Streptomyces clavuligerus, is structurally related to penicillins. drugbank.com Its key feature is the ability to inactivate a wide variety of β-lactamase enzymes by irreversibly binding to their active sites. drugbank.com This action protects ticarcillin from degradation, effectively restoring and extending its spectrum of activity against many bacteria that would otherwise be resistant. wikipedia.org This combination allows ticarcillin to inhibit bacterial cell wall synthesis effectively. drugs.com The process of bacterial cell wall synthesis involves the cross-linking of peptidoglycan, which is inhibited by ticarcillin binding to penicillin-binding proteins (PBPs). wikipedia.orgdrugs.com By preventing enzymatic destruction, clavulanic acid ensures that ticarcillin can reach its target PBPs and exert its bactericidal effect. drugbank.com

Further research into enhancing antimicrobial activity involves the synthesis of novel penicillin analogues. One approach has been the condensation of 6-aminopenicillanic acid (6-APA), the core penicillin nucleus, with other pharmacologically active molecules like non-steroidal anti-inflammatory drugs (NSAIDs). plos.org The rationale is that the resulting hybrid molecule may exhibit enhanced properties. plos.org In silico docking studies of such synthesized analogues against Penicillin-Binding Proteins (PBP) help to investigate and predict their potential antimicrobial efficacy on a structural basis. plos.org

Table 1: Components for Enhanced Ticarcillin Activity

| Component | Chemical Class | Role in Combination |

| Ticarcillin | Carboxypenicillin | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). drugs.com |

| Clavulanic Acid | β-lactamase inhibitor | Irreversibly binds to and inactivates β-lactamase enzymes, protecting ticarcillin from degradation. drugbank.com |

| 6-Aminopenicillanic Acid (6-APA) | Penicillin nucleus | Serves as a foundational chemical scaffold for the synthesis of new penicillin derivatives with potentially enhanced activity. plos.org |

Purification and Isolation Techniques in Ticarcillin Production

The purification process for penicillins like ticarcillin generally begins with the separation of insoluble materials. nih.gov A typical workflow involves several stages:

Filtration: The first step is often the filtration of the broth to remove large solids and microbial cells. nih.gov This clarification step is crucial for the efficiency of subsequent downstream processes. nih.gov

Adsorption/Decolorization: The filtered, penicillin-rich aqueous solution may then be treated with activated charcoal. nih.gov This step is designed to adsorb and remove pigments and other impurities. nih.gov

Extraction and Separation: Liquid-liquid extraction is a common method for penicillin recovery. nih.gov The antibiotic is extracted from the aqueous phase into an organic solvent, such as butyl acetate. nih.gov Because ticarcillin is an acidic antibiotic, purification can also be achieved using weakly basic anion exchange resins. diaion.com The antibiotic can be adsorbed onto the resin and then eluted using an alkaline solution. diaion.com Another advanced technique for purifying penicillins involves extraction with a supercritical fluid, like carbon dioxide, at specific temperatures and pressures, followed by precipitation of the antibiotic by reducing the density of the extraction agent. google.com

Crystallization and Final Product Isolation: After extraction and concentration, the purified antibiotic is crystallized from the solvent. wikipedia.org This step is critical for achieving the high purity required for a pharmaceutical ingredient. nih.gov The final product, a white to pale-yellow powder, is then isolated. wikipedia.org Techniques such as agitated bed crystallization can be employed to achieve high product purity and the desired polymorphic form. nih.gov The final isolated product can be analyzed for purity using methods like High-Performance Liquid Chromatography (HPLC). google.com

Table 2: Summary of Purification and Isolation Techniques

| Technique | Purpose | Description |

| Filtration | Removal of insolubles | Separation of microbial cells and large solid particles from the initial broth. nih.gov |

| Activated Charcoal Treatment | Removal of impurities | Adsorption of pigments and other soluble impurities from the aqueous solution. nih.gov |

| Liquid-Liquid Extraction | Concentration & Purification | Transferring the penicillin from the aqueous phase to an immiscible organic solvent (e.g., butyl acetate). nih.gov |

| Ion-Exchange Chromatography | Purification | Utilizing resins to selectively bind the antibiotic based on its charge, separating it from impurities. diaion.com |

| Supercritical Fluid Extraction | Purification | Using a supercritical fluid (e.g., CO2) as the extraction agent, followed by precipitation. google.com |

| Crystallization | Final Purification & Isolation | Precipitation of the highly purified antibiotic from a supersaturated solution to form a stable crystalline solid. wikipedia.orgnih.gov |

Molecular Mechanisms of Ticarcillin Action in Bacterial Systems

Fundamental Principles of Beta-Lactam Antimicrobial Action

Beta-lactam antibiotics, a class that includes Ticarcillin (B1683155), are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. nih.govmedcraveonline.comwikipedia.org This cell wall is crucial for maintaining the structural integrity of the bacterium, particularly in Gram-positive organisms. wikipedia.orgquizlet.com The fundamental mechanism of action involves the inhibition of enzymes essential for the final steps of peptidoglycan synthesis. nih.govdrugs.comuomustansiriyah.edu.iq Peptidoglycan is a polymer that provides strength and rigidity to the cell wall. quizlet.compatsnap.com

The key to the antimicrobial activity of these drugs is the β-lactam ring, a four-membered ring that is central to their molecular structure. wikipedia.orgclinicalgate.com This structural feature allows them to mimic the D-Ala-D-Ala dipeptide, a natural substrate involved in the cross-linking of peptidoglycan chains. nih.govbiomolther.org By acting as structural analogs, β-lactam antibiotics can bind to and inactivate the enzymes responsible for cell wall construction, known as penicillin-binding proteins (PBPs). wikipedia.orguomustansiriyah.edu.iqbiomolther.org This inhibition ultimately leads to a weakened cell wall, causing the bacterial cell to lyse and die due to osmotic pressure. quizlet.comdrugs.compatsnap.com

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

Ticarcillin's primary mode of action is the disruption of bacterial cell wall development by preventing the biosynthesis of peptidoglycan. drugbank.comhres.cawikipedia.org This process is essential for bacteria, especially during active multiplication. hres.ca

Ticarcillin, like other β-lactam antibiotics, exerts its effect by binding to and inhibiting penicillin-binding proteins (PBPs). nih.govdrugs.compatsnap.compatsnap.com PBPs are enzymes, such as transpeptidases, that are anchored in the bacterial cytoplasmic membrane and are critical for the final stages of peptidoglycan assembly. patsnap.combasicmedicalkey.com Each bacterial species possesses a unique set of PBPs. nih.gov Ticarcillin specifically interferes with PBP activity, which is involved in catalyzing the cross-linking of peptidoglycan strands. toku-e.com This binding is covalent and acylates the active site of the PBPs, rendering them inactive. nih.govpatsnap.com For instance, Ticarcillin is known to be an inhibitor of Penicillin-binding protein 2a in Staphylococcus aureus. drugbank.com

The binding of Ticarcillin to PBPs directly inhibits their transpeptidase activity. drugs.compatsnap.com Transpeptidases are responsible for the crucial cross-linking step in peptidoglycan synthesis, which provides the cell wall with its strength and rigidity. uomustansiriyah.edu.iqpatsnap.com By preventing this cross-linking, Ticarcillin compromises the structural integrity of the bacterial cell wall. patsnap.comdrugbank.comwikipedia.org The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death, particularly when the bacteria attempt to divide. drugs.comdrugbank.comwikipedia.org This inhibition of the final transpeptidation step of peptidoglycan synthesis is the core of Ticarcillin's bactericidal action. drugs.compediatriconcall.com

Investigations into Ancillary and Off-Target Molecular Interactions

Recent research has begun to explore molecular interactions of Ticarcillin beyond its primary targets.

Studies have identified Ticarcillin as a binder to Staphylococcus aureus UDP-N-acetylglucosamine 2-epimerase (MnaA). nih.govresearchgate.netbiorxiv.org This finding was the result of a docking screening followed by experimental validation using isothermal analysis of differential scanning fluorimetry data. nih.govbiorxiv.org Molecular dynamics simulations have further confirmed a stable binding pose for Ticarcillin with MnaA. nih.govbiorxiv.org The binding is characterized by significant interactions between the carboxylate groups of Ticarcillin and the arginine residues Arg206 and Arg207 of the enzyme. nih.govbiorxiv.org

The interaction between Ticarcillin and MnaA is considered an off-target interaction. biorxiv.org It has been speculated that the inhibition of MnaA could, at least in part, contribute to the activity of Ticarcillin against certain Gram-negative bacteria like Pseudomonas aeruginosa. biorxiv.org This is because P. aeruginosa possesses a UDP-N-acetylglucosamine 2-epimerase that shares significant sequence identity (around 51%) with the MnaA of S. aureus. biorxiv.org This suggests that the antibacterial spectrum of Ticarcillin might be influenced by its ability to interact with targets other than PBPs. biorxiv.org

Mechanisms of Antimicrobial Resistance to Ticarcillin

Beta-Lactamase-Mediated Hydrolysis of the Beta-Lactam Ring

The emergence and dissemination of beta-lactamase enzymes are the most prevalent mechanisms of resistance to beta-lactam antibiotics among Gram-negative bacteria. asm.org These enzymes effectively neutralize Ticarcillin (B1683155) by cleaving its beta-lactam ring, preventing the antibiotic from binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. mims.com The production of beta-lactamases can be encoded by genes on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their transfer between different bacterial species. nih.gov

Characterization of Beta-Lactamase Classes Affecting Ticarcillin

Beta-lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.comasm.orgbiomedpharmajournal.org Classes A, C, and D are serine beta-lactamases, utilizing a serine residue in their active site for catalysis, while class B enzymes are metallo-beta-lactamases that require zinc ions for their activity. mdpi.comasm.orgjscimedcentral.com

Extended-Spectrum Beta-Lactamases (ESBLs): ESBLs, which are typically class A enzymes, are capable of hydrolyzing a wide range of beta-lactam antibiotics, including Ticarcillin and extended-spectrum cephalosporins. wikipedia.orgmicrorao.com Common ESBL families include TEM, SHV, and CTX-M. microrao.com While TEM and SHV enzymes confer high-level resistance to Ticarcillin, they are generally well-inhibited by clavulanic acid. microrao.com CTX-M-type beta-lactamases, which have emerged as a significant threat, also confer resistance to cephalosporins. biomedpharmajournal.org

AmpC Beta-Lactamases: AmpC enzymes, belonging to class C, are another significant cause of resistance to Ticarcillin. nih.govasm.org These enzymes are often chromosomally encoded and can be inducible, meaning their production is increased in the presence of certain beta-lactam antibiotics. nih.govasm.org Hyperproduction of AmpC can lead to resistance against antipseudomonal penicillins like Ticarcillin. asm.org Unlike many ESBLs, AmpC beta-lactamases are typically not inhibited by clavulanic acid. jscimedcentral.commdpi.com

Metallo-beta-lactamases (MBLs), or class B beta-lactamases, represent a formidable resistance threat as they can hydrolyze almost all beta-lactam antibiotics, including carbapenems and Ticarcillin. researchgate.netfrontiersin.orgnih.gov A prominent example is the New Delhi Metallo-beta-lactamase-1 (NDM-1). researchgate.net Bacteria producing NDM-1 are often resistant to multiple antibiotic classes, severely limiting treatment options. brieflands.com MBLs are not inhibited by clinically available beta-lactamase inhibitors like clavulanic acid. jscimedcentral.com The genes encoding these enzymes are frequently located on mobile genetic elements, contributing to their rapid global dissemination. researchgate.netbrieflands.com

Role of Beta-Lactamase Inhibitors in Ticarcillin Susceptibility

To counteract beta-lactamase-mediated resistance, Ticarcillin is often combined with a beta-lactamase inhibitor. rxlist.commdpi.comdrugs.com These inhibitors are structurally similar to beta-lactam antibiotics and work by binding to and inactivating the beta-lactamase enzymes, thereby protecting Ticarcillin from degradation. rxlist.comdrugs.com

Clavulanic Acid: Mechanisms of Inhibition and Synergism

Clavulanic acid is a potent inhibitor of many class A beta-lactamases, including TEM and SHV enzymes. drugs.comfrontiersin.org It forms an irreversible covalent bond with the serine residue in the active site of the beta-lactamase, effectively inactivating the enzyme. biomedpharmajournal.org This allows the partner antibiotic, Ticarcillin, to reach its PBP targets and exert its bactericidal effect. ontosight.aimims.com The combination of Ticarcillin and clavulanic acid, known as Timentin, extends the spectrum of Ticarcillin to include many beta-lactamase-producing bacteria that would otherwise be resistant. ontosight.airxlist.com This synergistic action has been particularly useful against various Gram-positive and Gram-negative bacteria. ontosight.ainih.gov

Paradoxical Effects: Clavulanate-Induced AmpC Expression

While effective against many beta-lactamases, clavulanic acid can have a paradoxical effect in the presence of bacteria with inducible AmpC beta-lactamases. nih.govredemc.net Clavulanate can act as an inducer of AmpC expression, leading to an increase in the production of this enzyme. nih.govasm.org Since AmpC enzymes are not significantly inhibited by clavulanic acid, this increased production can lead to antagonism, where the combination of Ticarcillin and clavulanate is less effective than Ticarcillin alone. nih.govredemc.netmdpi.com This phenomenon has been observed in organisms such as Pseudomonas aeruginosa and Enterobacter cloacae. nih.govredemc.netresearchgate.net

Molecular Epidemiology and Evolution of Ticarcillin Resistance

The spread of ticarcillin resistance is a dynamic process driven by the evolution and dissemination of resistant bacterial strains. elifesciences.org Molecular epidemiology studies track the genetic relationships between resistant isolates to understand how resistance emerges and spreads, whether through clonal outbreaks or the horizontal transfer of resistance genes. frontiersin.orgnih.gov

In Pseudomonas aeruginosa, resistance to ticarcillin is widespread and often mediated by multiple mechanisms. nih.gov Surveillance studies have shown high rates of resistance; for instance, a 1998 study in France found that 45% of non-cystic fibrosis P. aeruginosa strains had intermediate or full resistance to ticarcillin. nih.gov The resistance was attributed to non-enzymatic mechanisms, cephalosporinase (B13388198) overproduction, and transferable β-lactamases. nih.gov The evolution of resistance can be influenced by the bacterial lifestyle; studies have shown that bacteria grown in biofilms can evolve resistance through different mutational pathways (e.g., in efflux pump regulators) compared to planktonic populations. elifesciences.org

The prevalence of ticarcillin-clavulanate resistance has been noted to increase dramatically in some hospital settings, sometimes in the absence of a single epidemic clone, suggesting that resistance can emerge rapidly and independently in diverse genetic backgrounds, potentially influenced by antibiotic selection pressure. nih.gov In uropathogenic Escherichia coli (UPEC), multidrug-resistant (MDR) strains, including the globally successful O25b/ST131 clone, show high rates of resistance to ticarcillin-clavulanic acid in combination with many other antibiotics. mdpi.com For example, a study on pediatric UPEC O25b strains found that over 90% were resistant to piperacillin-tazobactam, a related penicillin/inhibitor combination. mdpi.com This highlights the co-selection and clustering of resistance determinants in successful, high-risk bacterial clones. frontiersin.org

Phenotypic Persistence and Tolerance Mechanisms

Distinct from antibiotic resistance, which involves a genetically encoded increase in the minimum inhibitory concentration (MIC), persistence and tolerance are phenotypic phenomena where a subpopulation of genetically susceptible bacteria survives exposure to high concentrations of a bactericidal antibiotic. oup.comnih.gov These "persister" cells are in a transient, dormant, or slow-growing state that makes them less susceptible to antibiotics like ticarcillin, which are most effective against actively multiplying bacteria. nih.govfrontiersin.org Upon removal of the antibiotic, persisters can resume growth and repopulate, leading to relapsing infections. frontiersin.orgfrontiersin.org

Metabolism plays a crucial role in the formation of persister cells. frontiersin.orgfrontiersin.org Studies in E. coli have shown that mutations in genes involved in amino acid biosynthesis can lead to increased levels of persisters when treated with ticarcillin. oup.comfrontiersin.org This suggests that starvation or stress responses, which alter the metabolic state of the cell, can trigger entry into the persister phenotype. oup.com For example, activation of the stringent response during amino acid starvation has been linked to increased biofilm tolerance to ticarcillin. oup.com

In P. aeruginosa, specific genes have been identified that influence persistence to carboxypenicillins. The gene PA4115, a putative lysine (B10760008) decarboxylase, was found to suppress persistence; its inactivation led to a marked increase in the survival of cells exposed to ticarcillin. asm.org This effect was linked to the production of cadaverine, suggesting that metabolic byproducts can modulate the formation of persister cells. asm.org The mechanisms underlying persistence are often linked to the antibiotic's mode of action; for β-lactams, survival does not require a functional SOS response, which is necessary for surviving DNA-damaging agents. nih.gov

Structural Biology and Biophysical Studies of Ticarcillin

Three-Dimensional Molecular Structure Analysis

The three-dimensional structure of ticarcillin (B1683155), particularly when in complex with its target proteins, has been elucidated through high-resolution techniques like X-ray crystallography. A significant contribution to understanding its mechanism of action comes from the crystal structure of ticarcillin covalently bound to Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3). This complex structure has been deposited in the Protein Data Bank (PDB) with the accession code 6un3 . rcsb.orgebi.ac.ukwwpdb.org

The analysis of the PDB entry 6un3 reveals the crystal structure of the acyl-enzyme complex at a resolution of 1.90 Å. rcsb.orgebi.ac.uknih.gov This high resolution provides a detailed view of the intermolecular interactions between ticarcillin and the active site of PBP3. The data confirms the formation of a covalent adduct between the active site serine residue (Ser294) of PBP3 and the carbonyl carbon of ticarcillin's β-lactam ring, which has been opened. nih.govresearchgate.net

Key features of the ticarcillin-PBP3 complex structure include specific hydrogen bonds that stabilize the inhibitor within the active site. For instance, hydrogen bonds are observed between the carboxylate group of ticarcillin's side chain and residues within the binding pocket, such as Tyr409. researchgate.net The thiophene (B33073) ring of ticarcillin also engages in interactions within an aromatic pocket of the enzyme, further anchoring the molecule. researchgate.net The precise geometry and bond distances provided by the crystal structure are crucial for understanding the stability of this complex and the efficacy of ticarcillin as an inhibitor of PBP3. nih.govresearchgate.net

Table 1: Crystallographic Data for Ticarcillin-PBP3 Complex (PDB ID: 6un3)

| Parameter | Value | Reference |

| PDB ID | 6un3 | rcsb.orgwwpdb.org |

| Experimental Method | X-ray Diffraction | rcsb.orgebi.ac.uk |

| Resolution | 1.90 Å | rcsb.orgebi.ac.uknih.gov |

| R-Value Free | 0.203 | rcsb.org |

| R-Value Work | 0.178 | rcsb.org |

| Chains | A | ebi.ac.uk |

| Ligand | Ticarcillin (hydrolyzed) | rcsb.org |

Stereochemistry and Isomerism of Ticarcillin

Ticarcillin possesses a chiral center in its α-carboxy-3-thienylacetyl side chain, leading to the existence of two epimers: the R-isomer and the S-isomer. doi.org Commercial preparations of ticarcillin are typically a mixture of these two diastereomers. doi.orgnih.gov The stereochemistry at this position significantly influences the molecule's biological properties, including its pharmacokinetic behavior. doi.orgnih.gov The core penicillin structure itself contains three chiral centers with a defined absolute stereochemistry of 3S:5R:6R. wikipedia.org

Table 2: Plasma Protein Binding Parameters for Ticarcillin Isomers in Humans

| Isomer | Number of Binding Sites (n) | Binding Constant (K) (M⁻¹) | Unbound Fraction Ratio (R/S) | Reference |

| R-TIPC | 0.78 | 3.90 x 10³ | ~1.2 | doi.org |

| S-TIPC | 0.92 | 3.86 x 10³ | ~1.2 | doi.org |

The distinct pharmacokinetic profiles of the R and S isomers of ticarcillin have been demonstrated in animal models. A study utilizing ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) in rats showed that the pharmacokinetic parameters of the two isomers were notably different following intravenous administration. nih.govresearchgate.net

Both the R and S isomers were rapidly absorbed. However, their elimination rates differed; the S-isomer and clavulanate (when co-administered) had similar elimination rates, while the R-isomer was eliminated more slowly. nih.govresearchgate.net This slower elimination of the R-isomer suggests a longer residence time in the body compared to the S-isomer. These findings underscore the importance of stereochemistry in the absorption, distribution, metabolism, and excretion of ticarcillin. nih.govnih.gov

Table 3: Pharmacokinetic Parameters of Ticarcillin R and S Isomers in Rats

| Parameter | Ticarcillin R-Isomer | Ticarcillin S-Isomer | Reference |

| Elimination Rate | Slower | Faster | nih.govresearchgate.net |

| Linear Range (ng/mL) | 10 - 10,000 | 30 - 10,000 | nih.govresearchgate.net |

| Correlation Coefficient (r²) | 0.9967 | 0.9961 | nih.govresearchgate.net |

Computational Approaches in Ligand-Protein Interactions

Computational methods, including molecular docking and molecular dynamics simulations, have become essential tools for investigating the interactions between ticarcillin and its protein targets at a molecular level. nih.govscialert.netresearchgate.net These approaches provide insights into binding affinities, conformational stability, and the specific molecular interactions that govern ligand recognition and binding. nih.govresearchgate.net

Molecular docking simulations have been employed to predict the binding poses and estimate the binding affinity of ticarcillin to various bacterial proteins. In one such study, ticarcillin was docked against the penicillin-binding protein 3 (PBP3) from methicillin-resistant Staphylococcus aureus (MRSA). jscimedcentral.comresearchgate.net The results provided a binding energy score, which helps in comparing its binding stability relative to other β-lactam antibiotics. jscimedcentral.comresearchgate.net For instance, the Molegro Virtual Docker (MVD) tool calculated a MolDock Score Grid (MDS-Grid) of -163.33 for the ticarcillin-MRSA-PBP3 complex. researchgate.net These simulations are crucial for understanding the structural basis of inhibition and for the rational design of new, more potent derivatives. scialert.net

Table 4: Molecular Docking Scores of Ticarcillin against MRSA-PBP3

| Ligand | MDS-Grid Score | MDS Score | Rerank Score | Reference |

| Ticarcillin | -163.33 | -132.70 | -73.16 | researchgate.net |

Molecular dynamics (MD) simulations offer a dynamic perspective on the stability and interactions of ticarcillin within a protein's binding site. A study investigating ticarcillin as a binder for Staphylococcus aureus UDP-N-acetylglucosamine 2-epimerase (MnaA) utilized MD simulations to validate the binding mode predicted by docking. nih.govresearchgate.netbiorxiv.orgresearchgate.net

The equilibrium MD simulation, running for over 600 ns, confirmed that the docked pose of ticarcillin was stable within the MnaA binding site. biorxiv.org The analysis revealed that the stability of the complex was largely due to strong interactions between the carboxylate groups of ticarcillin and two key arginine residues, Arg206 and Arg207, in the protein. nih.govresearchgate.netbiorxiv.org These simulations provide a detailed picture of the conformational dynamics and the crucial interactions that maintain the ligand-protein complex, offering valuable information for understanding the binding mechanism at an atomic level. nih.govresearchgate.net

Identification of Critical Residues in Binding Sites

The efficacy of Ticarcillin, like other β-lactam antibiotics, is contingent upon its ability to bind to and acylate the active sites of Penicillin-Binding Proteins (PBPs), thereby inhibiting peptidoglycan synthesis. toku-e.combiosynth.comsigmaaldrich.com Conversely, bacterial resistance is often mediated by β-lactamase enzymes that hydrolyze the antibiotic. wikipedia.org Structural studies have been pivotal in identifying the specific amino acid residues within these proteins that are critical for Ticarcillin binding and, in the case of β-lactamases, its hydrolysis or inhibition.

Research into inhibitor-resistant TEM (IRT) β-lactamases, which show reduced susceptibility to β-lactamase inhibitors, has highlighted the significance of residues at positions 244, 275, and 276 in the enzyme-substrate interaction. oup.com Mutants with substitutions at these positions exhibit altered kinetic parameters, underscoring their role in binding Ticarcillin. oup.com

In the context of emerging resistance mechanisms, studies on CTX-M-type β-lactamases are particularly relevant. For instance, the crystal structure of CTX-M-14 in complex with temocillin (B1212904), the 6-α-methoxy analogue of Ticarcillin, reveals how the antibiotic settles into the active site. asm.org The α-methoxy group in temocillin prevents hydrolysis by locking the compound in a conformation that blocks the catalytic water molecule. asm.org This provides indirect evidence of the key residues involved in positioning Ticarcillin within the same active site. Furthermore, studies on CTX-M-27, which differs from CTX-M-14 by a D240G substitution, show this single change can increase the enzyme's activity against certain cephalosporins, demonstrating how subtle changes in the binding pocket can alter substrate specificity. oup.com

A structure-based screening study identified Ticarcillin as a binder for UDP-N-acetylglucosamine 2-epimerase (MnaA) from Staphylococcus aureus. Molecular dynamics simulations confirmed a stable binding pose, characterized by strong interactions between the carboxylate groups of Ticarcillin and the arginine residues R206 and R207 of the SaMnaA protein. biorxiv.org This interaction represents a potential alternative target for Ticarcillin beyond the classical PBPs.

The table below summarizes key proteins and the identified critical residues involved in Ticarcillin binding.

| Protein/Enzyme | Organism/Family | Critical Residues | Significance of Interaction |

| Inhibitor-Resistant TEM (IRT) β-Lactamases | Enterobacteriaceae | Met69, Arg244, Asn275, Gln276 | Substitutions at these sites contribute to inhibitor resistance and affect enzyme-substrate interaction. oup.com |

| Penicillin-Binding Protein 3 (PBP3) | Pseudomonas aeruginosa | Conserved active site residues | The 6-α-methoxy group of the analogue temocillin disrupts a key hydrogen bond, destabilizing the acyl-enzyme complex compared to Ticarcillin. asm.org |

| CTX-M-14 β-Lactamase | Enterobacteriaceae | Active site residues | The structure of the temocillin-enzyme complex shows the inhibitor locked in a conformation that impedes hydrolysis. asm.org |

| S. aureus MnaA | Staphylococcus aureus | Arg206, Arg207 | Strong interactions between the carboxylate groups of Ticarcillin and these arginine residues create a stable binding pose. biorxiv.org |

| PSE-1 β-Lactamase | Enterobacteriaceae | Active site residues | Responsible for resistance through rapid hydrolysis of Ticarcillin, more so than diminished susceptibility to inhibitors like clavulanate. capes.gov.brnih.gov |

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques have been indispensable for the structural elucidation, quantitative analysis, and characterization of Ticarcillin and its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to confirm the structure of Ticarcillin and to determine the configuration of its isomers. medchemexpress.comscilit.com Studies have reported empirical correlations between the configuration at the C-10 position and the chemical shifts of the 3-H and methyl protons, which helped assign the R configuration to the calcium-insoluble isomer of Ticarcillin. scilit.com

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS or UPLC-ESI-MS/MS), is a powerful tool for both quantitative analysis and structural characterization. pittcon.orgnih.gov LC-MS/MS analysis has been used to identify and characterize degradation products of Ticarcillin, such as thiophene acetic acid. frontiersin.orgresearchgate.net Detailed fragmentation analysis of Ticarcillin shows a characteristic loss of a 161 Da moiety from the m/z 359 ion to produce the m/z 198 ion, providing a specific marker for its identification. researchgate.net

X-ray Crystallography provides high-resolution, three-dimensional structural information. The crystal structure of Pseudomonas aeruginosa PBP3 in complex with Ticarcillin has been determined, offering a precise view of how the drug binds to its target. ebi.ac.uk Similarly, crystallographic studies of the related compound temocillin with PBP3 and CTX-M-14 β-lactamase have elucidated mechanisms of enzyme stability and inhibition, which are applicable to understanding Ticarcillin's interactions. asm.org

Circular Dichroism (CD) spectroscopy is sensitive to the stereochemistry of molecules. It has been used in conjunction with NMR to study isomeric pairs of penicillins, including Ticarcillin. A correlation was observed between the sign of a CD band at 200–210 nm and the configuration at the C-10 position of the side chain, aiding in the assignment of its absolute stereochemistry. scilit.com

Kinetic-Spectrophotometric Methods have been developed for the quantitative determination of Ticarcillin. One such method involves monitoring the increase in absorbance at 295 nm resulting from the coupled reactions of S-oxidation and perhydrolysis of Ticarcillin in the presence of potassium hydrogenperoxomonosulphate. researchgate.net

The following table summarizes the application of these spectroscopic techniques to the study of Ticarcillin.

| Spectroscopic Technique | Application | Findings/Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Stereochemistry | Confirmed consistency with the proposed structure; assigned R configuration to isomers based on chemical shifts. medchemexpress.comscilit.com |

| Mass Spectrometry (MS) | Structural Elucidation & Quantification | Determined fragmentation patterns (e.g., m/z 315 and 198 ions) and identified degradation products. nih.govfrontiersin.orgresearchgate.net |

| X-ray Crystallography | 3D Structure of Drug-Target Complex | Revealed the binding mode of Ticarcillin within the active site of P. aeruginosa PBP3. asm.orgebi.ac.uk |

| Circular Dichroism (CD) | Stereochemical Analysis | Correlated the sign of a specific CD band (200-210 nm) with the absolute configuration of Ticarcillin isomers. scilit.com |

| UV-Vis Spectrophotometry | Quantitative Analysis | Monitored reaction kinetics by measuring absorbance changes for quantitative determination. researchgate.net |

Advanced Analytical Methodologies for Ticarcillin Characterization and Quantification

Development of Quantitative Analytical Procedures

Fundamental quantitative analytical procedures, including kinetic-spectrophotometry and redox titration, have been established for the determination of Ticarcillin (B1683155) in both pure substances and pharmaceutical formulations. udhtu.edu.uaresearchgate.net These methods often rely on the chemical reactivity of the Ticarcillin molecule.

Kinetic-spectrophotometric methods have been developed for the quantitative analysis of Ticarcillin. udhtu.edu.uaresearchgate.net One such procedure involves the use of potassium hydrogenperoxomonosulphate as a chemical transformer. udhtu.edu.uaresearchgate.netresearchgate.net The methodology is based on studying the kinetics of the coupled reactions of S-oxidation and perhydrolysis of Ticarcillin in an alkaline medium. udhtu.edu.uaresearchgate.net The reaction produces a new absorption band, and the increase in light absorbance of the resulting product is measured at a wavelength of 295 nm. udhtu.edu.uaresearchgate.net The reaction rate is monitored spectroscopically in real time, and the kinetic data can be processed using a differential variation of the tangent method. udhtu.edu.uaresearchgate.net This appearance of a new absorption band facilitates a novel procedure for the quantitative determination of Ticarcillin. udhtu.edu.uaresearchgate.net

Table 1: Kinetic-Spectrophotometric Method Parameters for Ticarcillin Analysis

| Parameter | Value/Description | Source(s) |

| Reagent | Potassium hydrogenperoxomonosulphate | udhtu.edu.uaresearchgate.netresearchgate.net |

| Reaction Type | S-oxidation and perhydrolysis | udhtu.edu.uaresearchgate.net |

| Medium | Alkaline | udhtu.edu.uaresearchgate.net |

| Detection Wavelength | 295 nm | udhtu.edu.uaresearchgate.net |

| Data Processing | Differential variation of the tangent method | udhtu.edu.uaresearchgate.net |

Redox titration offers another robust method for the quantitative determination of Ticarcillin. udhtu.edu.uaiipseries.org A unified procedure has been developed utilizing potassium hydrogenperoxomonosulphate (KHSO5) as an analytical reagent. udhtu.edu.ua This method is based on the S-oxidation reaction of the Ticarcillin molecule. researchgate.net Studies have shown that at a pH range of 3-6, one mole of penicillin reacts with one mole of KHSO5, with the interaction proceeding quantitatively within one minute. researchgate.net The process can be carried out through reverse iodometric titration. researchgate.net The reliability of this method is demonstrated by its low relative standard deviation. udhtu.edu.ua

Table 2: Results of Ticarcillin Analysis by Redox Titration

| Parameter | Finding | Source(s) |

| Titrant | Potassium hydrogenperoxomonosulphate (KHSO5) | udhtu.edu.ua |

| Relative Standard Deviation (RSD) | Did not exceed 0.74% | udhtu.edu.ua |

| Systematic Error (δ) | +1.56% | udhtu.edu.ua |

High-Resolution Chromatographic and Mass Spectrometric Approaches

High-resolution chromatographic techniques, particularly when coupled with mass spectrometry, provide highly specific and sensitive means for the analysis of Ticarcillin. These methods are capable of separating Ticarcillin from its epimers, degradation products, and other compounds in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Ticarcillin. doi.orgresearchgate.netasm.org A reversed-phase HPLC method has been developed for quantifying Ticarcillin epimers in human plasma and urine. doi.org This method utilizes a C18 analytical column and a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) mixture, with UV detection at 254 nm. doi.org The method has demonstrated good recovery and precision. doi.org Another HPLC method allows for the simultaneous determination of 12 beta-lactam antibiotics, including Ticarcillin, in human plasma with UV detection. asm.org This assay uses an Atlantis T3 analytical column with a gradient of acetonitrile (B52724) and phosphoric acid solution. asm.org

Table 3: HPLC Method for Ticarcillin Epimer Analysis

| Parameter | Details | Source(s) |

| Stationary Phase | Cosmosil® 5C18-AR column (250×4.6 mm I.D.) | doi.org |

| Mobile Phase | 0.005 M phosphate buffer (pH 7.0) and methanol (12:1, v/v) | doi.org |

| Flow Rate | 1.0 ml/min | doi.org |

| Detection | UV at 254 nm | doi.org |

| Detection Limit | Approx. 1 μg/ml | doi.org |

| Recovery | > 80% for plasma and urine | doi.org |

| Intra-day Variability (C.V.) | 0.9–2.1% | doi.org |

| Inter-day Variability (C.V.) | 1.1–6.4% | doi.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for Ticarcillin quantification. A rapid and specific LC-MS/MS method has been developed and validated for the simultaneous determination of Ticarcillin and Vancomycin (B549263). longdom.orgresearchgate.net This method employs an Atlantis® C18 column with a gradient mobile phase of trifluoroacetic acid and methanol. longdom.orgresearchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which allows for precise quantification even in the presence of degradation products. longdom.orgresearchgate.net

Table 4: LC-MS/MS Method Validation for Ticarcillin Analysis

| Parameter | Value | Source(s) |

| Analytical Column | Atlantis® C18 Column T3 (250×4.6 mm I.D., 5 µm) | longdom.orgresearchgate.net |

| Limit of Detection (LOD) | 0.6 µg/mL for ticarcillin base | longdom.orgresearchgate.net |

| Limit of Quantification (LOQ) | 1.7 µg/mL for ticarcillin base | longdom.orgresearchgate.net |

| Intermediate Precision (%RSD) | <2.86% (low level), <1.67% (high level) | longdom.org |

For even faster and more sensitive analysis, Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) methods have been established. nih.govresearchgate.net A specific and rapid UPLC-ESI-MS/MS method was developed to measure the R and S isomers of Ticarcillin, along with clavulanate, in rat plasma. nih.govresearchgate.net The method utilizes a sub-2 µm particle column for high-resolution separation. nih.govresearchgate.netresearchgate.net The validation of this method demonstrated excellent linearity over a wide concentration range for both Ticarcillin isomers. nih.govresearchgate.net

Table 5: UPLC-ESI-MS/MS Method Parameters and Findings for Ticarcillin Isomers

| Parameter | Details | Source(s) |

| Analytical Column | Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 μm) | nih.govresearchgate.net |

| Linear Range (Ticarcillin R) | 10 to 10,000 ng/mL (r² = 0.9967) | nih.govresearchgate.net |

| Linear Range (Ticarcillin S) | 30 to 10,000 ng/mL (r² = 0.9961) | nih.govresearchgate.net |

| Average Extraction Recovery | 86.9% to 96.4% | nih.govresearchgate.net |

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Validation Parameters: Linearity, Precision, Accuracy, Recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of analytical procedures is crucial to ensure that the chosen method is reliable, reproducible, and suitable for its intended purpose. ich.org For the quantification of Ticarcillin(2-), various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been rigorously validated. nih.govnih.govucl.ac.be The validation process assesses several key parameters as outlined by the International Conference on Harmonisation (ICH) guidelines. ich.orgeuropa.eu

Linearity: The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu For Ticarcillin, HPLC and LC-MS/MS methods have demonstrated excellent linearity. An HPLC-UV method showed linearity for Ticarcillin in the concentration range of 2-200 µg/mL. nih.gov A UPLC-ESI-MS/MS method for rat plasma established linear relationships for Ticarcillin R and S isomers in the ranges of 10 to 10,000 ng/mL and 30 to 10,000 ng/mL, respectively, with correlation coefficients (r²) of 0.9967 and 0.9961. nih.govresearchgate.net Another HPLC-MS/MS assay for total temocillin (B1212904), using ticarcillin as an internal standard, was linear from 1 to 500 mg/L. ucl.ac.be

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For an HPLC method analyzing Ticarcillin epimers, intra- and inter-day variability CV values were between 0.9–2.1% and 1.1–6.4%, respectively. doi.org An HPLC-UV method for twelve beta-lactam antibiotics, including Ticarcillin, reported a reproducible CV of less than 8%. nih.gov Similarly, an HPLC-MS/MS assay showed intra- and inter-assay precision to be below 13.9%. ucl.ac.be

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. ich.org It is often determined by recovery studies of spiked samples. For Ticarcillin, methods have shown high accuracy. An HPLC-MS/MS method demonstrated inter- and intra-assay accuracy ranging from 2.26% to 13.91%. ucl.ac.be

Recovery: Recovery is a measure of the efficiency of an analytical process, representing the proportion of the analyte that is successfully extracted from the sample matrix and quantified. A UPLC-ESI-MS/MS method for Ticarcillin in rat plasma reported average extraction recoveries ranging from 86.9% to 96.4%. nih.govresearchgate.net An HPLC method for Ticarcillin epimers in plasma and urine showed recovery was greater than 80%. doi.org In synthetic mixtures, total recoveries for Ticarcillin using an HPLC method were between 99.54% and 100.82%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. europa.eu The LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. europa.eu An HPLC method developed for pharmaceutical formulations determined the LOD and LOQ for Ticarcillin to be 0.47 µg/mL and 1.42 µg/mL, respectively. nih.gov An HPLC method for Ticarcillin epimers in plasma and urine had a detection limit of approximately 1 µg/ml. doi.org A more sensitive HPLC-MS/MS assay established an LOD of 0.10 mg/L and an LOQ of 1 mg/L for total Ticarcillin concentration. ucl.ac.be

Table 1: Summary of Validation Parameters for Ticarcillin Quantification This table is interactive. Users can sort columns by clicking on the headers.

| Analytical Method | Matrix | Linearity Range | Precision (CV/RSD) | Recovery | LOD | LOQ | Source |

|---|---|---|---|---|---|---|---|

| HPLC-UV | Pharmaceutical Formulation | 2-200 µg/mL | Not specified | 99.54-100.82% | 0.47 µg/mL | 1.42 µg/mL | nih.gov |

| UPLC-ESI-MS/MS | Rat Plasma | 10-10,000 ng/mL (R-isomer) | Not specified | 86.9-96.4% | Not specified | Not specified | nih.govresearchgate.net |

| HPLC-UV | Human Plasma | 5-250 µg/mL | < 8% | Not specified | Not specified | 5 µg/mL | nih.gov |

| HPLC | Human Plasma & Urine | 10-250 µg/mL | 0.9-6.4% | > 80% | ~1 µg/mL | Not specified | doi.org |

| HPLC-MS/MS | Human Serum | 1-500 mg/L | < 13.9% | 85.8-99.4% | 0.10 mg/L | 1 mg/L | ucl.ac.be |

Analysis of Ticarcillin and its Degradation Products in Complex Matrices

The quantification of Ticarcillin and its associated degradation products in complex biological and environmental matrices is essential for pharmacokinetic studies and residue analysis. nih.govmdpi.com Methodologies have been specifically developed for analysis in animal plasma and plant tissues.

Applications in Animal Plasma Samples

The determination of Ticarcillin concentrations in animal plasma is critical for pharmacokinetic research. Various liquid chromatography methods have been developed and validated for this purpose.

A specific and rapid ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method was established to measure Ticarcillin and its isomers in rat plasma. nih.govresearchgate.net The analysis utilized a Waters ACQUITY BEH C18 column, and the results showed that the pharmacokinetic parameters of the Ticarcillin R and S isomers were distinct. nih.gov

For analysis in rabbit serum, a gradient elution HPLC method with a programmable UV detector was developed. researchgate.netnih.gov This method allowed for the simultaneous analysis of Ticarcillin and clavulanate. Sample processing was performed using liquid-liquid extraction, and the standard curve for Ticarcillin was linear over a range of 1-100 µg/ml. researchgate.net

In another study, a high-performance liquid chromatographic method was used to determine the concentrations of Ticarcillin epimers in human plasma and urine. doi.org Sample preparation involved a solid-phase extraction method before analysis on a reversed-phase HPLC system. doi.org Furthermore, high-pressure liquid chromatography has been used to determine Ticarcillin concentrations in plasma samples from mares to study its pharmacokinetic properties after intravenous and intrauterine administration. nih.gov

Table 2: Methodologies for Ticarcillin Analysis in Animal Plasma/Serum This table is interactive. Users can sort columns by clicking on the headers.

| Animal | Matrix | Analytical Method | Sample Preparation | Key Findings | Source |

|---|---|---|---|---|---|

| Rat | Plasma | UPLC-ESI-MS/MS | Not specified | Successfully quantified Ticarcillin R and S isomers; distinct pharmacokinetic profiles observed. | nih.govresearchgate.net |

| Rabbit | Serum & Tissue Cage Fluid | HPLC-UV | Liquid-Liquid Extraction | Simultaneous analysis of ticarcillin and clavulanate; linear range of 1-100 µg/ml for ticarcillin. | researchgate.netnih.gov |

| Human | Plasma & Urine | HPLC | Solid-Phase Extraction | Baseline separation of R- and S-epimers with a detection limit of ~1 µg/ml. | doi.org |

Applications in Plant Tissue Samples

The analysis of Ticarcillin in plant tissues is relevant in the context of plant biotechnology. Timentin, a formulation of Ticarcillin and the β-lactamase inhibitor clavulanic acid, is frequently used in plant tissue culture to inhibit the growth of Agrobacterium tumefaciens after genetic transformation. frontiersin.orgyeasenbio.com However, concerns about antibiotic residues and the potential for degradation products to affect plant development necessitate robust analytical methods. nih.govmdpi.com

A significant area of research has been the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify Ticarcillin and its degradation products in tomato leaves. mdpi.comnih.gov This research identified two primary degradation products: Thiophene-2-Acetic acid (T2AA) and Thiophene-3-Acetic acid (T3AA). mdpi.comnih.gov The study confirmed that Ticarcillin degrades into these compounds over time. frontiersin.orgnih.gov

The analytical method was rigorously validated according to US Food and Drug Administration (FDA) guidelines, assessing precision, accuracy, specificity, and linearity. mdpi.com The use of Multiple Reaction Monitoring (MRM) in the LC-MS/MS analysis enhanced the selectivity and accuracy for quantifying Ticarcillin and its degradation products in the complex plant matrix. mdpi.comnih.gov Analysis of tomato leaf samples grown on media containing timentin revealed the presence of T2AA and T3AA, with the highest concentration of degradation products observed on the 14th day of the experiment. mdpi.comfrontiersin.org This validated method provides a crucial tool for assessing antibiotic residue levels in agricultural products and understanding the fate of antibiotics in plant systems. mdpi.com

Table 3: Methodology for Ticarcillin and Degradation Product Analysis in Plant Tissue This table is interactive. Users can sort columns by clicking on the headers.

| Plant | Matrix | Analytes | Analytical Method | Key Findings | Source |

|---|

Environmental Fate and Degradation Pathways of Ticarcillin

Biodegradation and Chemical Transformation in Environmental Systems

Ticarcillin (B1683155), a semi-synthetic antibiotic, is known to be susceptible to degradation in the environment. drugbank.comfda.gov Its chemical structure, which includes a β-lactam ring, makes it prone to hydrolysis. benchchem.com The degradation process can be influenced by various environmental factors and can lead to the formation of several transformation products.

Identification of Degradation Products: Thiophene-2-Acetic Acid and Thiophene-3-Acetic Acid

Research has identified Thiophene-2-acetic acid and Thiophene-3-acetic acid as degradation products of Ticarcillin. justia.comfrontiersin.orgnih.gov The breakdown of Ticarcillin over time leads to the formation of these thiophene (B33073) acetic acid (TAA) isomers. justia.comfrontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has been instrumental in confirming the presence of these degradation products. frontiersin.orgresearchgate.net One study detected TAA in samples containing timentin (a combination of ticarcillin and clavulanic acid) after 14 and 28 days, whereas it was absent in freshly prepared solutions. frontiersin.org This confirms that Ticarcillin degrades into TAA over time. frontiersin.org

The formation of these specific isomers is linked to the structure of Ticarcillin, which contains a thiophene ring. justia.comfrontiersin.org The degradation process involves the breakdown of the parent molecule, resulting in these smaller, more stable compounds. frontiersin.org

Kinetic Studies of Ticarcillin Degradation

Kinetic studies provide valuable insights into the rate at which Ticarcillin degrades in various environmental matrices. While specific kinetic data for Ticarcillin in diverse environmental systems is an area of ongoing research, studies on similar β-lactam antibiotics indicate that their degradation often follows pseudo-first-order kinetics. nih.gov The rate of degradation can be influenced by factors such as pH, temperature, and the presence of other substances. nih.gov For instance, the degradation of Ticarcillin has been observed to be accelerated in the presence of vancomycin (B549263) at room temperature. researchgate.net

A study utilizing electron pulse radiolysis techniques measured the absolute rate constants for the hydroxyl-radical-induced oxidation of several β-lactam antibiotics. For those with a 5-member ring structure similar to Ticarcillin, the average reaction rate constant was determined to be (7.9 ± 0.8) × 10⁹ M⁻¹ s⁻¹. acs.org

The following table summarizes the detection of a Ticarcillin degradation product over time in an aqueous solution containing timentin.

| Time (days) | TAA Concentration (μg/mL) |

| 0 | Not Detected |

| 14 | 4.6 |

| 28 | 2.1 |

| Data sourced from a study on the degradation of timentin in water. frontiersin.org |

Advanced Oxidation Processes for Environmental Remediation

Given the concerns about antibiotic contamination, researchers have explored various advanced oxidation processes (AOPs) for the effective removal of Ticarcillin from water. mdpi.comresearchgate.netunina.it AOPs are characterized by the generation of highly reactive hydroxyl radicals that can mineralize complex organic pollutants into simpler, less harmful substances. mdpi.com

Subcritical Water Oxidation Method for Mineralization

One promising AOP is subcritical water oxidation (SCWO). This method utilizes water at temperatures between 100°C and 374°C and high pressure to maintain its liquid state. iwaponline.com In this state, water acts as a powerful solvent and reactant, facilitating the degradation of organic compounds. semanticscholar.org The use of an oxidizing agent like hydrogen peroxide in subcritical water can significantly enhance the mineralization of Ticarcillin. nih.govresearchgate.net

A study investigating the mineralization of Ticarcillin using subcritical water oxidation in the presence of hydrogen peroxide achieved significant removal efficiencies. nih.gov The process was effective in reducing the total organic carbon (TOC), chemical oxygen demand (COD), and the concentration of Ticarcillin itself. nih.gov

Application of Response Surface Methodology (RSM) in Degradation Optimization

To optimize the efficiency of the subcritical water oxidation process, Response Surface Methodology (RSM) has been employed. nih.gov RSM is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. semanticscholar.org It allows for the evaluation of the effects of multiple independent variables on a response. semanticscholar.org

In the context of Ticarcillin degradation, RSM has been used to design experiments and evaluate the influence of key parameters such as temperature, hydrogen peroxide concentration, and treatment time on the removal efficiency. nih.gov This approach helps in identifying the optimal conditions for maximizing the degradation of Ticarcillin while minimizing operational costs. nih.gov The reliability of the models developed using RSM is often validated through Analysis of Variance (ANOVA). nih.gov

The following table presents the optimized conditions and corresponding removal efficiencies for Ticarcillin using subcritical water oxidation as determined by a study utilizing RSM.

| Parameter | Optimized Value |

| Temperature | - |

| Hydrogen Peroxide Concentration | - |

| Treatment Time | - |

| Response | Removal Efficiency (%) |

| Total Organic Carbon (TOC) Removal | 81.99 |

| Chemical Oxygen Demand (COD) Removal | 79.65 |

| Ticarcillin Removal | 94.35 |

| Data from a study on the degradation of Ticarcillin by subcritical water oxidation. nih.gov Specific optimized values for temperature, H₂O₂, and time were not provided in the abstract. |

Artificial Neural Network (ANN) Modeling for Prediction of Degradation Efficacy

In addition to RSM, Artificial Neural Network (ANN) modeling has been applied to predict the efficacy of Ticarcillin degradation. nih.gov ANNs are computational models inspired by the structure and function of biological neural networks and are capable of modeling complex, non-linear relationships between input and output variables. nih.gov

ANN models have been developed to predict the removal of TOC, COD, and Ticarcillin based on the operational parameters of the subcritical water oxidation process. nih.gov The predictive performance of ANN models is often compared with that of RSM to determine the most accurate modeling approach for a given system. nih.govresearchgate.net This predictive capability is crucial for the design and real-time control of water treatment processes aimed at removing pharmaceutical contaminants like Ticarcillin.

Ecological Implications of Antibiotic Residues and Metabolites

The introduction of antibiotics and their subsequent metabolites into the environment carries significant ecological weight. nih.govmdpi.com These chemical compounds, even at trace levels, can disrupt ecosystems. mdpi.com A primary concern is the development of antibiotic resistance in environmental bacteria, which can have far-reaching consequences for human and animal health. nih.govmdpi.comveterinaryworld.org Beyond fostering resistance, the residues of antibiotics and their breakdown products can directly and indirectly affect a range of non-target organisms. mdpi.com

Impact of Degradation Products as Plant Growth Regulators

A notable ecological effect of antibiotic degradation is the capacity of breakdown products to function as plant growth regulators. frontiersin.orgresearchgate.netnih.gov Research indicates that degradation products of ticarcillin can influence plant growth and development, with effects varying from stimulation to inhibition based on concentration and plant species. frontiersin.orgserbiosoc.org.rs

β-lactam antibiotics, including ticarcillin, possess structural similarities to auxins, a class of plant hormones that regulate growth. nih.govnih.gov Consequently, their degradation products can mimic auxin activity in the environment. nih.gov A key degradation product of ticarcillin has been identified as thiophene acetic acid (TAA). frontiersin.orgresearchgate.net Studies have confirmed that ticarcillin degrades into TAA over time and that this compound is taken up by plants. frontiersin.orgnih.gov For instance, analysis of timentin (a formulation of ticarcillin and clavulanic acid) solutions showed the presence of TAA after 14 and 28 days, and the compound was also detected in plant tissues grown in its presence. frontiersin.orgnih.gov

Research on tomato (Solanum lycopersicum L.) cotyledon explants has demonstrated that TAA promotes root organogenesis in a way that is similar to well-known natural auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). frontiersin.orgresearchgate.netresearchgate.net When combined with a cytokinin, TAA also enhanced shoot organogenesis in a manner dependent on its concentration. frontiersin.orgresearchgate.net This suggests that the previously observed enhancement of shoot regeneration in the presence of timentin could be due to the auxin-like activity of its degradation product, TAA. frontiersin.org It is important to note that while TAA shows these growth-regulating properties, it is unlikely to be the sole degradation product of ticarcillin. nih.gov

However, the effect is not always positive. Some studies have reported an inhibitory effect of timentin on processes like somatic embryogenesis in other plant species, which could be due to a disruption of the hormonal balance by ticarcillin, clavulanic acid, or their breakdown products. serbiosoc.org.rs For example, while lower concentrations of timentin showed no phytotoxicity, higher concentrations (500 mg/l or more) had negative effects on explants. researchgate.net

The following table summarizes the observed effects of ticarcillin's degradation product, thiophene acetic acid (TAA), on plant growth.

Table 1: Effects of Ticarcillin Degradation Product (Thiophene Acetic Acid) on Plant Growth

| Plant Species | Compound | Concentration | Observed Effect | Source |

| Tomato (Solanum lycopersicum L.) | Thiophene Acetic Acid (TAA) | Various | Promotes root organogenesis similar to IAA and IBA. | frontiersin.org, researchgate.net |

| Tomato (Solanum lycopersicum L.) | Thiophene Acetic Acid (TAA) in combination with 6-benzylaminopurine (B1666704) (BAP) | Various | Enhances shoot organogenesis in a concentration-dependent manner. | frontiersin.org, researchgate.net |

| Apple (Malus domestica 'Golden Delicious') | Timentin (Ticarcillin/Clavulanic acid) | Various | Caused a decrease in shoot regeneration efficiency. | serbiosoc.org.rs |

| Tomato (Lycopersicon esculentum Mill.) | Timentin (Ticarcillin/Clavulanic acid) | 150 mg/l | Significantly promotes callus formation and shoot regeneration. | researchgate.net |

| Tomato (Lycopersicon esculentum Mill.) | Timentin (Ticarcillin/Clavulanic acid) | ≥ 500 mg/l | Negative effects on explants. | researchgate.net |

The discovery of ticarcillin's degradation products acting as plant growth regulators highlights a complex and previously overlooked ecological implication of antibiotic pollution. frontiersin.org The dual nature of these effects, being either stimulatory or inhibitory, underscores the difficulty in predicting the precise environmental consequences. frontiersin.orgserbiosoc.org.rs

Molecular Biology Applications and Research Tools Utilizing Ticarcillin

Selective Agents in Microbiological Culture Media

In microbiology and molecular biology, Ticarcillin (B1683155) disodium (B8443419) salt is frequently used as a selective agent. rpicorp.comrpicorp.com It is incorporated into culture media to inhibit the growth of susceptible bacteria, thereby allowing for the selective proliferation of desired organisms, such as resistant strains or specific species under investigation. rpicorp.comnih.gov Selective media are crucial for isolating particular bacterial species or genera from a mixed population by eliminating unwanted microbial flora. nih.gov